molecular formula C25H25N3O4S B11597595 (2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11597595
M. Wt: 463.6 g/mol
InChI Key: LRWBHLRJMSAXMS-CJLVFECKSA-N
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Description

(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound with a unique structure that combines benzyl, butoxy, ethoxy, and thiazolo-triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the thiazolo-triazine core: This is achieved through a cyclization reaction involving appropriate precursors.

    Introduction of benzylidene groups: This step involves the condensation of benzylidene derivatives with the thiazolo-triazine core.

    Addition of butoxy and ethoxy groups: These groups are introduced through etherification reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzyl and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation or nitration reactions can be performed using halogens or nitric acid, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-6-benzyl-2-(4-butoxy-3-ethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of benzyl, butoxy, ethoxy, and thiazolo-triazine moieties sets it apart from simpler compounds like ethyl acetoacetate and acetylacetone.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

(2E)-6-benzyl-2-[(4-butoxy-3-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O4S/c1-3-5-13-32-20-12-11-18(15-21(20)31-4-2)16-22-24(30)28-25(33-22)26-23(29)19(27-28)14-17-9-7-6-8-10-17/h6-12,15-16H,3-5,13-14H2,1-2H3/b22-16+

InChI Key

LRWBHLRJMSAXMS-CJLVFECKSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OCC

Origin of Product

United States

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